molecular formula C10H13N4O7PS B12381664 6-Thioinosine Phosphate

6-Thioinosine Phosphate

Cat. No.: B12381664
M. Wt: 364.27 g/mol
InChI Key: ZKRFOXLVOKTUTA-PKJMTWSGSA-N
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Description

6-Thioinosine Phosphate, also known as Thioinosinic Acid, is a sulfur-containing analog of inosine monophosphate. It is an intermediate metabolite of azathioprine, a purine analog immunosuppressive drug. This compound is significant in the field of medicinal chemistry due to its role in the metabolism of thiopurine drugs, which are used for their immunosuppressive and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Thioinosine Phosphate typically involves the phosphorylation of 6-Thioinosine. The process begins with the reaction of 6-Thioinosine with a phosphorylating agent such as phosphorus oxychloride in the presence of a base like triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphate ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in a crystalline form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 6-Thioinosine Phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Thioinosine Phosphate has a wide range of applications in scientific research:

Mechanism of Action

6-Thioinosine Phosphate exerts its effects by being incorporated into nucleic acids. It is converted into its active form, 6-Thioinosine Triphosphate, which is then incorporated into DNA and RNA. This incorporation leads to faulty DNA repair and RNA transcription, ultimately causing cell death. The compound also inhibits the activity of certain enzymes involved in nucleotide metabolism, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: 6-Thioinosine Phosphate is unique due to its specific incorporation into nucleic acids and its distinct metabolic pathway. Unlike 6-Thioguanine and 6-Mercaptopurine, which require multiple enzymatic steps for activation, this compound is directly phosphorylated to its active form, making it potentially more efficient in exerting its effects .

Properties

Molecular Formula

C10H13N4O7PS

Molecular Weight

364.27 g/mol

IUPAC Name

[(2R,3R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H13N4O7PS/c15-6-4(1-20-22(17,18)19)21-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)23/h2-4,6-7,10,15-16H,1H2,(H,11,12,23)(H2,17,18,19)/t4-,6+,7?,10-/m1/s1

InChI Key

ZKRFOXLVOKTUTA-PKJMTWSGSA-N

Isomeric SMILES

C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)COP(=O)(O)O)O)O

Canonical SMILES

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O

Origin of Product

United States

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